

Application Notes and Protocols for Fluorescent NIR 885 in Flow Cytometry

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Compound of Interest		
Compound Name:	Fluorescent NIR 885	
Cat. No.:	B174012	Get Quote

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Introduction

The field of flow cytometry is continually advancing, with an increasing demand for higher-parameter experiments to unravel complex biological systems. A key limitation in multicolor panel design is the spectral overlap between fluorophores in the visible range. The near-infrared (NIR) spectrum (700-1000 nm) offers a relatively uncrowded region, enabling the expansion of multiplexing capabilities.[1][2] The use of NIR dyes provides significant advantages, including reduced cellular autofluorescence and deeper light penetration, which enhances signal-to-noise ratios.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the use of **Fluorescent NIR 885**, a cyanine-based dye, in flow cytometry. While specific data for a dye named "**Fluorescent NIR 885**" is limited in published literature, the information herein is based on the principles and characteristics of well-documented cyanine dyes operating in a similar spectral range (e.g., iFluor 840, which has an emission maximum at 880 nm).[5][6][7] These protocols are designed to serve as a robust guide for researchers looking to integrate long-wavelength fluorophores into their flow cytometry workflows.

Properties of Fluorescent NIR 885

Fluorescent NIR 885 is a synthetic cyanine dye designed for the far-red region of the spectrum. Its long-wavelength emission makes it an ideal candidate for inclusion in complex



multicolor panels, particularly on spectral flow cytometers or conventional cytometers equipped with a red or near-infrared laser.[8][9]

Quantitative Data Summary

The following table summarizes the hypothetical, yet representative, spectral and photophysical properties of **Fluorescent NIR 885**, based on similar commercially available NIR dyes.

Property	Value	Notes
Excitation Maximum (λex)	~850 nm	Can be excited by lasers in the 785 nm to 830 nm range.
Emission Maximum (λem)	~880 nm	Provides a distinct signal in the far-red spectrum.
Molar Extinction Coefficient (ϵ)	~200,000 M ⁻¹ cm ⁻¹	Indicates high light-absorbing capability.[7]
Quantum Yield (Φ)	~0.02	Representative value for long- wavelength cyanine dyes in aqueous buffers.[7]
Brightness Index $(\varepsilon \times \Phi)$	~4,000	A moderate brightness suitable for detecting mid-to-high abundance targets.
Reactive Forms Available	Amine-reactive (NHS Ester), Thiol-reactive (Maleimide), Azide, Alkyne	Allows for versatile conjugation to antibodies, proteins, and nucleic acids.[4]

Key Applications in Flow Cytometry

- High-Parameter Immunophenotyping: The primary application of NIR 885 is to serve as an additional color in multicolor flow cytometry, allowing for the simultaneous detection of more cellular markers with minimal spectral spillover into shorter-wavelength channels.[9]
- Viability Staining: When used as a fixable viability dye, NIR 885 can effectively discriminate between live and dead cells. Dead cells, with compromised membranes, allow the dye to



enter and covalently bind to intracellular amines, resulting in a bright fluorescent signal. This staining is stable and can withstand fixation and permeabilization procedures.[10][11]

Spectral Flow Cytometry: NIR 885 is particularly well-suited for spectral flow cytometry. Its
unique emission signature can be easily resolved from other fluorophores using spectral
unmixing algorithms, simplifying panel design and improving data accuracy.[8][9]

Experimental Protocols

Protocol 1: Conjugation of Fluorescent NIR 885 NHS Ester to an Antibody

This protocol details the procedure for covalently labeling a primary antibody with an amine-reactive **Fluorescent NIR 885** N-hydroxysuccinimide (NHS) ester.

Materials:

- Purified antibody (1 mg/mL or greater in amine-free buffer, e.g., PBS)
- Fluorescent NIR 885 NHS Ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

- Antibody Preparation: a. Dilute the antibody to a concentration of >1 mg/mL in PBS. b. Add 1/10th volume of 1 M sodium bicarbonate solution to the antibody solution to raise the pH to ~8.3. This is crucial for efficient amine labeling.[7]
- Dye Preparation: a. Prepare a 10 mM stock solution of Fluorescent NIR 885 NHS Ester by
 dissolving it in anhydrous DMSO. b. Mix gently by pipetting. This solution should be prepared
 immediately before use as NHS esters are moisture-sensitive.[12]

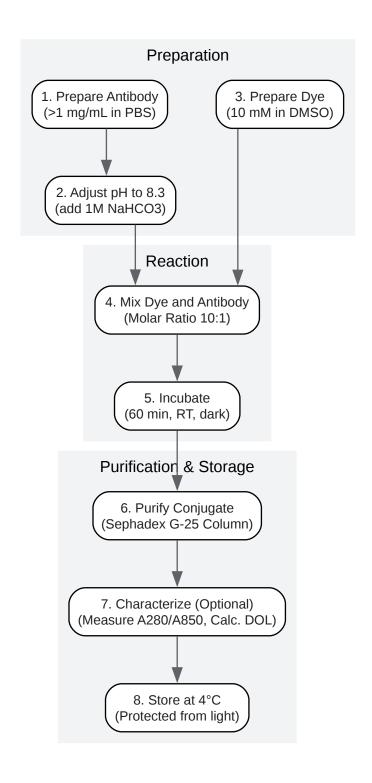
Methodological & Application





- Conjugation Reaction: a. The optimal dye-to-protein molar ratio should be determined
 empirically, but a starting ratio of 10:1 is recommended.[13] b. Slowly add the calculated
 volume of the 10 mM dye stock solution to the antibody solution while gently vortexing. c.
 Incubate the reaction for 60 minutes at room temperature, protected from light.
- Purification: a. Prepare a Sephadex G-25 desalting column according to the manufacturer's instructions. b. Apply the conjugation reaction mixture to the center of the column. c. Elute the labeled antibody with PBS. The first colored fraction to elute will be the conjugated antibody. Unbound dye will elute later. d. Collect the fractions containing the conjugate.
- Characterization (Optional but Recommended): a. Measure the absorbance of the conjugate at 280 nm (for protein) and at the absorption maximum of the dye (~850 nm). b. Calculate the protein concentration and the Degree of Labeling (DOL) using the dye's molar extinction coefficient. A DOL between 2 and 10 is typically optimal for most antibodies.[13]
- Storage: a. Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and a preservative like sodium azide.





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Workflow for Antibody Conjugation with NIR 885 NHS Ester.

Protocol 2: Cell Surface Immunophenotyping

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This protocol describes staining of cell surface antigens on suspended cells using a **Fluorescent NIR 885**-conjugated antibody.

Materials:

- Cell suspension (e.g., PBMCs)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- Fc Receptor Blocking solution (e.g., anti-CD16/CD32 for mouse cells, or commercial Fc Block for human cells)[14]
- Fluorescent NIR 885-conjugated antibody
- Other antibodies for multicolor panel
- 12x75 mm flow cytometry tubes

Procedure:

- Cell Preparation: a. Prepare a single-cell suspension at a concentration of 1-10 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer. b. Aliquot 100 μL of the cell suspension (1-10 x 10⁵ cells) into each flow cytometry tube.
- Fc Receptor Blocking: a. To prevent non-specific antibody binding, add the appropriate Fc blocking reagent to the cells. b. Incubate for 10-15 minutes at 4°C.[14] Do not wash after this step.
- Antibody Staining: a. Prepare an antibody cocktail containing the pre-titrated optimal
 concentration of the Fluorescent NIR 885-conjugated antibody and other antibodies in your
 panel. b. Add the antibody cocktail to the cells. c. Vortex gently and incubate for 30 minutes
 at 4°C, protected from light.
- Washing: a. Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube. b. Centrifuge at 400-600 x g for 5 minutes at 4°C. c. Decant the supernatant carefully. d. Repeat the wash step one more time.

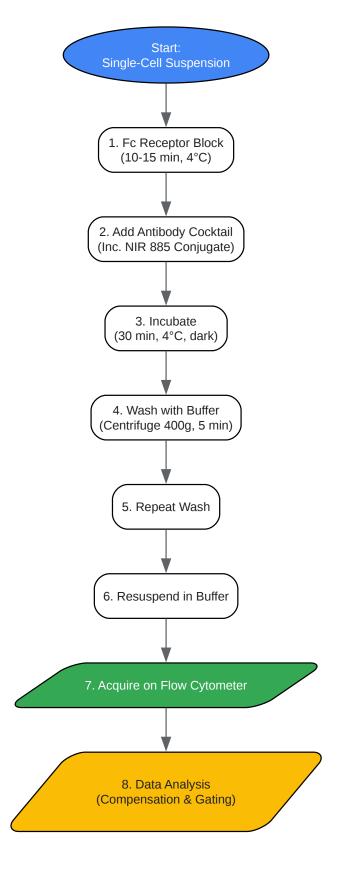






 Data Acquisition: a. Resuspend the cell pellet in 300-500 μL of Flow Cytometry Staining Buffer. b. Analyze the samples on a flow cytometer equipped with a laser and detector setup capable of detecting NIR 885 fluorescence (e.g., >785 nm laser and >860 nm emission filter). c. Ensure proper compensation controls (single-stained beads or cells) are run for all fluorophores in the panel.





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Workflow for Cell Surface Staining and Flow Cytometry Analysis.



Protocol 3: Fixable Viability Staining

This protocol is for discriminating live and dead cells using a fixable amine-reactive version of **Fluorescent NIR 885**.

Materials:

- Cell suspension
- · Azide-free and protein-free PBS
- Fixable Viability Dye NIR 885
- Flow Cytometry Staining Buffer
- Fixation Buffer (e.g., 2% paraformaldehyde)

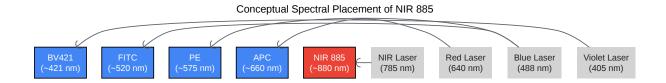
Procedure:

- Cell Preparation: a. Wash cells twice in azide-free, protein-free PBS to remove any amine-containing media or buffers. b. Resuspend the cell pellet to a concentration of 1-10 x 10⁶ cells/mL in the same PBS.[10]
- Viability Staining: a. Add 1 μL of the fixable viability dye stock solution for each 1 mL of cell suspension. The optimal amount may require titration. b. Vortex immediately to ensure even staining. c. Incubate for 30 minutes at 4°C, protected from light.[10]
- Washing: a. Quench the reaction and wash the cells by adding at least 2 mL of Flow Cytometry Staining Buffer (containing protein like FBS or BSA). b. Centrifuge at 400-600 x g for 5 minutes. c. Decant the supernatant.
- Downstream Processing: a. The cells can now proceed to subsequent steps, such as Fc blocking and surface/intracellular antibody staining as described in Protocol 2. b. If fixation is required, resuspend the cells in the appropriate fixation buffer after the antibody staining steps are complete. The viability staining is covalent and will be preserved.[15]

Multiplexing and Spectral Considerations



The key advantage of **Fluorescent NIR 885** is its position in the far-red end of the spectrum, which minimizes its spectral spillover into detectors for common fluorophores like FITC, PE, PerCP-Cy5.5, and APC.



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NIR 885 occupies a distinct spectral space from common fluorophores.

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